molecular formula C22H25N3O3S B2710892 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide CAS No. 877634-30-5

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide

Cat. No.: B2710892
CAS No.: 877634-30-5
M. Wt: 411.52
InChI Key: FDHYBLPSSBIYKO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide is a complex organic compound that features a combination of furan, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction where the furan-2-yl intermediate reacts with 4-(4-methoxyphenyl)piperazine.

    Coupling with thiophene-2-carboxylic acid: The final step involves the amidation reaction between the piperazine derivative and thiophene-2-carboxylic acid, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific proteins or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(furan-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C25H30N4O4S
  • Molecular Weight : 462.6 g/mol
  • Functional Groups : Contains a furan ring, piperazine moiety, and thiophene carboxamide.

Research indicates that this compound may exert its biological effects through several pathways:

  • Serotonin Receptor Modulation : Similar compounds have shown activity at serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety .
  • Protein Tyrosine Phosphatase Inhibition : The compound has been noted for inhibiting protein tyrosine phosphatase B (PtpB), impacting signal transduction in macrophages .
  • Antitumor Activity : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a possible role as an anticancer agent .

Biological Activity Overview

Activity Type Details
Anticonvulsant Exhibited significant anticonvulsant properties in animal models .
Antitumor Demonstrated IC50 values in the low micromolar range against cancer cells .
Antiviral Inhibits viral replication in vitro, particularly against Mycobacterium species .
Neuropharmacological Effects Modulates serotonin levels, influencing mood and anxiety behaviors .

Case Studies and Research Findings

  • Anticonvulsant Properties :
    • A study evaluated the anticonvulsant effects of structurally similar compounds, revealing that modifications in the piperazine structure significantly enhanced activity against induced seizures in rodent models. The presence of the methoxy group was crucial for efficacy.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies highlighted that this compound exhibited selective cytotoxicity against several cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, showing promise as an anticancer agent .
  • Inhibition of Mycobacterial Growth :
    • Research demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis by disrupting essential signaling pathways through PtpB inhibition, suggesting its potential as an anti-tuberculosis agent .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-18-8-6-17(7-9-18)24-10-12-25(13-11-24)19(20-4-2-14-28-20)16-23-22(26)21-5-3-15-29-21/h2-9,14-15,19H,10-13,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHYBLPSSBIYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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